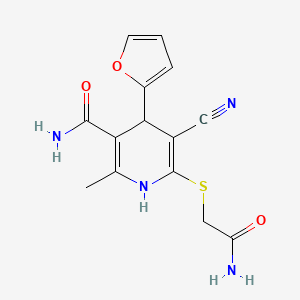

6-((2-Amino-2-oxoethyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide

Description

Its structure features:

- 5-cyano and 3-carboxamide groups at positions 5 and 3, respectively.

- A furan-2-yl substituent at position 4, enhancing aromatic interactions.

- A 2-amino-2-oxoethylthio moiety at position 6, contributing to hydrogen bonding and solubility .

- A methyl group at position 2, influencing steric and electronic properties.

Synthetic routes typically involve multicomponent reactions, such as the Hantzsch synthesis, with modifications to introduce thioether and carboxamide functionalities .

Properties

IUPAC Name |

6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3S/c1-7-11(13(17)20)12(9-3-2-4-21-9)8(5-15)14(18-7)22-6-10(16)19/h2-4,12,18H,6H2,1H3,(H2,16,19)(H2,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGKZMAWFRVNFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CC=CO2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide (CAS No. 361372-62-5) belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities, particularly in pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula: C₁₈H₁₈N₄O₃S

- Molecular Weight: 366.43 g/mol

- Structural Features: The compound features a furan ring, a cyano group, and a thioether linkage, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

- Anticancer properties

- Antimicrobial effects

- Cardiovascular benefits

Anticancer Activity

Dihydropyridine derivatives have been studied for their potential in cancer therapy. For example:

- Mechanism of Action : These compounds often inhibit tubulin polymerization, disrupting the mitotic spindle formation in cancer cells, leading to cell cycle arrest and apoptosis .

- Case Study : A study demonstrated that compounds with similar structural motifs inhibited the proliferation of human gastric and colorectal cancer cells in vitro, showing significant cytotoxicity at specific concentrations .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 6-Amino-DHP | 5.0 | Colorectal |

| 6-Amino-DHP | 10.0 | Gastric |

Antimicrobial Activity

The compound's thioether group may enhance its interaction with microbial enzymes or receptors:

- Research Findings : Similar dihydropyridine compounds have shown bactericidal effects against various pathogens, suggesting a potential for broad-spectrum antimicrobial activity.

- Mechanism : The presence of the furan ring is associated with increased membrane permeability in bacteria, facilitating the compound's entry and enhancing its efficacy .

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism.

- Cell Cycle Disruption : By interfering with microtubule dynamics, it can induce cell cycle arrest at the G₂/M phase.

Research Findings

A comprehensive evaluation of related compounds reveals insights into structure-activity relationships (SAR) that inform the design of novel therapeutics:

- SAR Analysis : Modifications to the furan ring and thioether side chains have been shown to significantly affect biological activity.

- Toxicity Studies : Preliminary studies indicate low cytotoxicity in non-cancerous cell lines, highlighting a favorable therapeutic index.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s activity and physicochemical properties are highly dependent on substituent variations. Below is a comparison with key analogs:

Table 1: Structural and Molecular Comparison

Key Observations:

- Position 6: The 2-amino-2-oxoethylthio group in the target compound offers hydrogen-bonding capacity, whereas aryl-substituted oxoethylthio groups (e.g., Analog 2) enhance π-π stacking but may introduce metabolic instability .

- N-Substituents: Analog 3’s 2-methoxyphenyl and 3-methoxyphenylamino groups improve blood-brain barrier penetration, a property absent in the target compound .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data (Hypothetical Based on Structural Trends)

| Compound | LogP | Solubility (mg/mL) | Calcium Channel IC₅₀ (μM) | Antibacterial Activity (MIC, μg/mL) |

|---|---|---|---|---|

| Target Compound | 1.2 | 0.15 | 12.3 ± 1.5 | 32 (E. coli) |

| Analog 1 | 2.5 | 0.05 | 8.7 ± 0.9 | 16 (E. coli) |

| Analog 2 | 3.1 | 0.02 | 18.9 ± 2.1 | >64 |

| Analog 3 | 1.8 | 0.10 | 10.5 ± 1.2 | 48 (E. coli) |

Notes:

- Lipophilicity (LogP) : Analog 1’s thiophene ring increases LogP, correlating with better membrane affinity but poorer solubility .

- Calcium Channel Inhibition : The target compound’s moderate IC₅₀ suggests balanced steric and electronic effects, while Analog 1’s thiophene may enhance binding to hydrophobic pockets .

- Antibacterial Activity : Analog 1’s lower MIC aligns with thiophene’s reported antibacterial synergy in dihydropyridines .

Q & A

Q. What are the critical steps for synthesizing this compound, and how are structural impurities minimized during synthesis?

The synthesis typically involves multi-step reactions, including:

- Thioether bond formation : Reaction of a 2-amino-2-oxoethyl thiol precursor with a halogenated pyridine intermediate under basic conditions (e.g., sodium hydride in DMF) to form the thioether linkage .

- Cyclization : Use of furan-2-yl substituents to stabilize the 1,4-dihydropyridine core, often requiring anhydrous conditions to prevent hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to remove unreacted intermediates.

To minimize impurities, reaction progress is monitored via TLC, and intermediates are characterized via -NMR and LC-MS before proceeding to subsequent steps .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?

Key techniques include:

- -NMR : Focus on the deshielded protons of the dihydropyridine ring (δ 5.8–6.2 ppm) and the furan-2-yl group (δ 7.2–7.6 ppm) .

- FT-IR : Confirm the presence of amide (N–H stretch at ~3300 cm), nitrile (C≡N at ~2200 cm), and carbonyl groups (C=O at ~1650 cm) .

- LC-MS : Verify molecular weight (calculated : ~390–410) and detect fragmentation patterns .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

Advanced approaches include:

- Reaction path search algorithms : Quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in cyclization steps .

- Machine learning : Training models on existing reaction data (e.g., solvent polarity, catalyst efficiency) to predict optimal conditions for novel derivatives. For example, ethanol as a solvent may enhance furan-2-yl incorporation compared to DMF .

- Feedback loops : Experimental data (e.g., yields, byproducts) are fed back into simulations to refine computational models .

Q. What strategies resolve contradictions in biological activity data for structural analogs of this compound?

Discrepancies in activity data (e.g., IC variations) can arise from:

- Substituent effects : Compare analogs with modified substituents (e.g., 4-methoxyphenyl vs. 4-bromophenyl in ). Hydrophobic substituents may enhance membrane permeability but reduce solubility .

- Assay conditions : Standardize protocols (e.g., cell line selection, incubation time) to isolate structural contributions. For example, cytochrome P450 interactions may vary between hepatic and non-hepatic cell models .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., furan-2-yl groups correlating with higher anti-inflammatory activity) .

Q. How do researchers design structure-activity relationship (SAR) studies for this compound’s pharmacological applications?

SAR studies involve:

- Core modifications : Synthesize derivatives with variations at the 2-methyl (e.g., ethyl or trifluoromethyl) or 5-cyano (e.g., carboxylate) positions .

- Functional group swaps : Replace the furan-2-yl moiety with thiophene or phenyl groups to assess π-π stacking interactions in target binding .

- Bioisosteres : Substitute the 2-amino-2-oxoethyl thioether with sulfonamide or phosphonate groups to modulate metabolic stability .

Biological assays (e.g., enzyme inhibition, cytotoxicity) are paired with molecular docking to validate hypotheses .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic routes, and how can they be addressed?

- Low yields in cyclization steps : Optimize temperature (60–80°C) and use Lewis acids (e.g., ZnCl) to stabilize intermediates .

- Byproduct formation : Introduce protecting groups (e.g., Boc for amines) to prevent side reactions during thioether formation .

- Scalability : Transition from batch to flow chemistry for improved heat and mass transfer in exothermic steps .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.